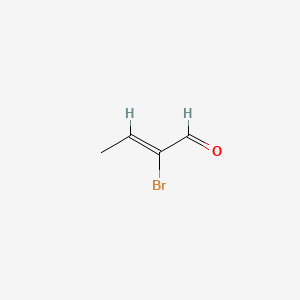
4-isocyanatobut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanatobut-1-yne is an organic compound with the molecular formula C₅H₅NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanatobut-1-yne can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-1-yne with potassium cyanate in the presence of a suitable solvent such as dimethylformamide. The reaction typically proceeds at elevated temperatures to facilitate the formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of phosgene-free methods to address environmental and safety concerns. One such method includes the reaction of 4-aminobut-1-yne with carbon dioxide and a dehydrating agent to form the isocyanate group. This method is advantageous as it avoids the use of toxic phosgene gas .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanatobut-1-yne undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and water, leading to the formation of urethanes, ureas, and carbamic acids, respectively.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield amines.
Substitution Reactions: The isocyanate group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Water: Reacts with the isocyanate group to form carbamic acids.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
4-Isocyanatobut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polyurethanes and other polymeric materials.
Mechanism of Action
The mechanism of action of 4-isocyanatobut-1-yne involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets include amino groups in proteins and other biomolecules, which can result in the modification of their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Isocyanato-1-butene: Similar in structure but with a double bond instead of a triple bond.
4-Isothiocyanatobut-1-yne: Contains an isothiocyanate group instead of an isocyanate group.
4-Aminobut-1-yne: Contains an amino group instead of an isocyanate group.
Uniqueness
4-Isocyanatobut-1-yne is unique due to its triple bond, which imparts distinct reactivity compared to similar compounds with double bonds or different functional groups. This unique structure allows for specific applications in organic synthesis and material science .
Properties
CAS No. |
1340153-98-1 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.1 |
Purity |
92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



